![molecular formula C15H20N4O4S B7645201 N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide, commonly known as MPTP, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. MPTP is a small molecule that has a molecular weight of 366.45 g/mol and a melting point of 195-197°C. The compound is a white to off-white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
The exact mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and signaling pathways. MPTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in several cancer cell lines. MPTP has also been shown to reduce the production of inflammatory mediators in vitro and in animal models of inflammation. In addition, MPTP has been shown to protect dopaminergic neurons from oxidative stress and apoptosis in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages for use in laboratory experiments. The compound is readily available from commercial sources and can be synthesized using standard organic chemistry techniques. MPTP is also relatively stable and can be stored for extended periods of time without significant degradation. However, MPTP has some limitations for use in laboratory experiments. The compound has low solubility in aqueous solvents, which can limit its use in certain applications. In addition, MPTP has been shown to exhibit some toxicity in animal models, which can limit its use in certain in vivo studies.
Zukünftige Richtungen
There are several future directions for research on MPTP. One area of interest is the development of more potent and selective inhibitors of COX-2 and NF-κB, which could have potential therapeutic applications in cancer and inflammation. Another area of interest is the development of MPTP derivatives with improved solubility and pharmacokinetic properties, which could enhance their efficacy and reduce their toxicity. Finally, further studies are needed to elucidate the exact mechanism of action of MPTP and its potential therapeutic applications in neurodegenerative disorders.
Synthesemethoden
MPTP can be synthesized by the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 1,3,5-trimethylpyrazole in the presence of an organic base, followed by reduction of the nitro group and subsequent acetylation of the resulting amine. The synthesis of MPTP has been described in several publications, and the compound can be obtained from commercial sources.
Wissenschaftliche Forschungsanwendungen
MPTP has been investigated for its potential use as a therapeutic agent in several disease conditions, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. MPTP has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-9-15(10(2)19(4)17-9)18-24(21,22)14-8-12(16-11(3)20)6-7-13(14)23-5/h6-8,18H,1-5H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSNCPUDPFJZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)
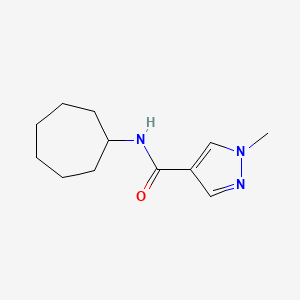
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)

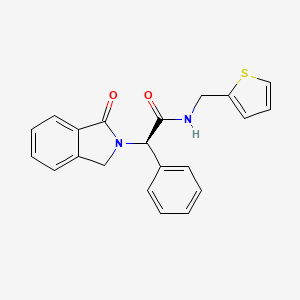
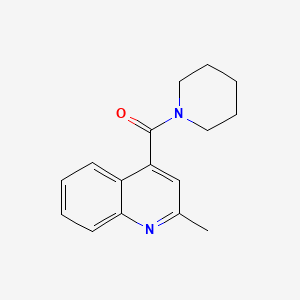
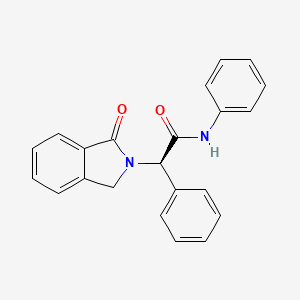
![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)

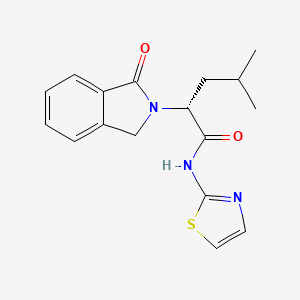
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)
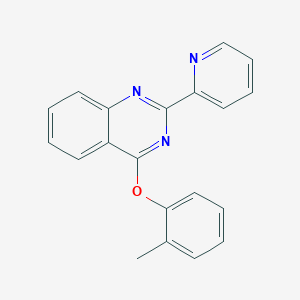
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)